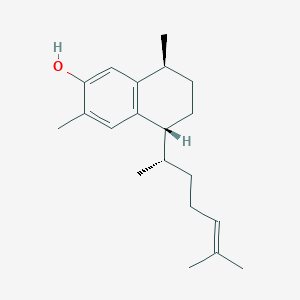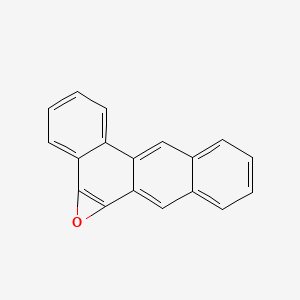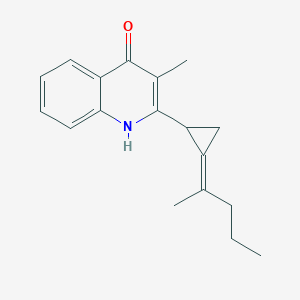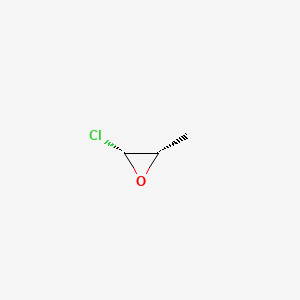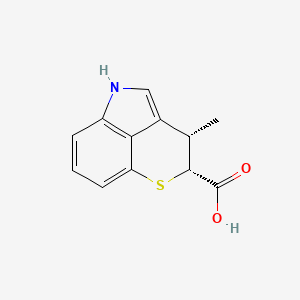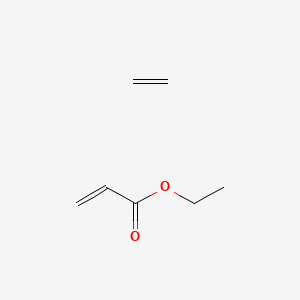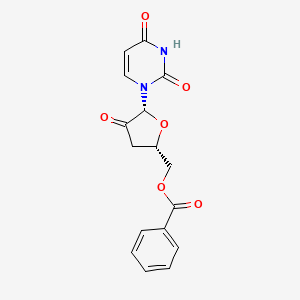![molecular formula C26H22N4O3S B1228172 4-[3-(1,3-Diphenyl-4-pyrazolyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1228172.png)
4-[3-(1,3-Diphenyl-4-pyrazolyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(1,3-diphenyl-4-pyrazolyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Chemical Synthesis and Derivatives
4-biphenyl-4-oxo-2-butenoic acid, a derivative closely related to the queried compound, is involved in the synthesis of various bioactive compounds. For instance, its reaction with 1,3-diphenyl-2-pyrazolin-5-one yields compounds that, through further reactions, can exhibit antimicrobial properties against various bacteria and fungi. These synthesized compounds have been subjects of in-vitro antibacterial screening (Kassab et al., 2002).
Biological Activities and Applications
Tetra substituted pyrazolines and their derivatives, related to the compound , have been studied for various biological activities. These include antibacterial, antifungal, anti-inflammatory, anticonvulsant, hypoglycemic, anticancer, antipyretic, antitumor, tranquilizing, and herbicidal activities. Additionally, antioxidant properties and reducing power abilities of these compounds have been investigated, highlighting their potential in various biological applications (Govindaraju et al., 2012).
Medicinal Chemistry and Therapeutic Potentials
In the realm of medicinal chemistry, derivatives similar to the compound have been synthesized and evaluated for their therapeutic potentials. For example, compounds with structural elements of the queried molecule have demonstrated activities such as platelet antiaggregating, antihypertensive, local anesthetic, analgesic, and anti-inflammatory in in-vivo settings involving rats and mice (Bondavalli et al., 1992).
properties
Molecular Formula |
C26H22N4O3S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H22N4O3S/c31-24(13-14-25(32)33)30-22(16-21(27-30)23-12-7-15-34-23)20-17-29(19-10-5-2-6-11-19)28-26(20)18-8-3-1-4-9-18/h1-12,15,17,22H,13-14,16H2,(H,32,33) |
InChI Key |
FAMKTXRFSGOAAK-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[3-(4-Ethyl-1-piperazinyl)-2-hydroxypropoxy]-4-methyl-1-benzopyran-2-one](/img/structure/B1228090.png)
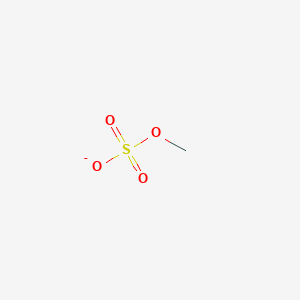
![N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide](/img/structure/B1228092.png)
![2-(4-Anilinophenoxy)acetic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1228094.png)
